molecular formula C14H20BrNO B2692597 2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide CAS No. 324540-29-6

2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide

Cat. No.: B2692597
CAS No.: 324540-29-6
M. Wt: 298.224
InChI Key: SOVUGZMEWAQJGK-UHFFFAOYSA-N
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Description

2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide is an organic compound with the molecular formula C14H20BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom, a methyl group, and a trimethylphenyl group attached to a butanamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the reaction of 2,4,6-trimethylphenylamine with 3-bromo-2-methylbutanoyl chloride under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-8(2)12(15)14(17)16-13-10(4)6-9(3)7-11(13)5/h6-8,12H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVUGZMEWAQJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C(C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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